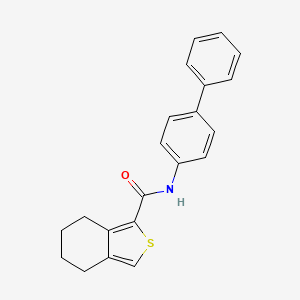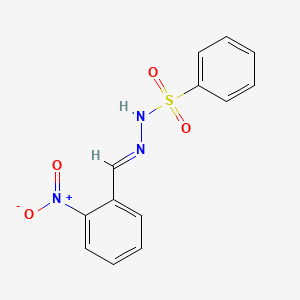
N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide" is a compound of interest due to its complex structure and potential for various applications in chemical and pharmacological research. This compound is part of a broader class of thiophene derivatives, known for their diverse chemical and biological activities.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multistep reactions, starting from basic thiophene structures and incorporating various functional groups to achieve the desired compound. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents, showcasing the versatility of thiophene chemistry (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide, is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These methods confirm the complex structures and substitution patterns of these compounds. For example, close structural analogs have been synthesized and structurally characterized, revealing insights into their molecular conformations and supramolecular aggregation (Sagar et al., 2018).
Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of compounds closely related to N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide have been synthesized for their potential biological activities. For instance, biphenyl benzothiazole-2-carboxamide derivatives have been investigated for their diuretic activities in vivo, revealing promising candidates for further exploration in the field of diuretic drug development (Yar & Ansari, 2009). Similarly, benzothiophene carboxamide derivatives have demonstrated potent inhibitory effects against Plasmodium falciparum enoyl‐ACP reductase, offering a pathway for the development of new antimalarials (Banerjee et al., 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of thiophene-3-carboxamide derivatives have been investigated, showing that compounds with specific structural features can exhibit significant biological activity. This research underscores the importance of these compounds in developing new antimicrobial and antifungal agents, highlighting the chemical versatility and application breadth of N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide derivatives (Vasu et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-phenylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-21(20-19-9-5-4-8-17(19)14-24-20)22-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTHYSDJUQMKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)




![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)
![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)